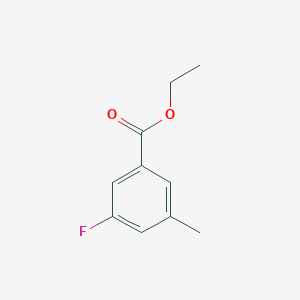

3-Fluoro-5-methylbenzoic acid ethyl ester, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methylbenzoic acid ethyl ester is an organic compound used in various scientific experiments. It is a derivative of benzoic acid, which is a common component in a variety of products, from food and cosmetics to industrial uses .

Synthesis Analysis

The synthesis of 3-Fluoro-5-methylbenzoic acid ethyl ester can be achieved through various methods. One of the common methods involves the use of enzymatic synthesis of fluorinated compounds . This method has gained attention due to its ability to achieve selective fluorination under mild conditions . The enzymatic synthesis involves two main strategies: (1) Direct formation of C-F bonds to obtain fluorine-containing compounds, and (2) Synthesis of complex fluorinated compounds from simple fluorine-containing modules .

Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-methylbenzoic acid ethyl ester is C10H11FO2. It has a molecular weight of 182.19 g/mol. The structure of this compound can be viewed using computational chemistry tools .

Chemical Reactions Analysis

Esters, such as 3-Fluoro-5-methylbenzoic acid ethyl ester, undergo a variety of chemical reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents . The specific reactions that 3-Fluoro-5-methylbenzoic acid ethyl ester undergoes would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of esters depend on their specific structure. Esters are polar but do not engage in hydrogen bonding with each other, leading to intermediate boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .

Mechanism of Action

The mechanism of action of esters involves nucleophilic acyl substitution of the carbonyl group . In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and restoring the carbonyl .

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemicals. For example, some esters may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle these chemicals in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name |

ethyl 3-fluoro-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUQFUWRTJWAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-5-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)